Haspin-IN-1

Functional Selectivity Cell Cycle Analysis CDK1 Inhibition

Standard Haspin inhibitors like CHR-6494 induce confounding CDK1-mediated G2/M arrest, complicating mitotic studies. Haspin-IN-1 (compound 2a) offers functional selectivity. - Engineered to reduce CDK1 inhibition while maintaining potent Haspin binding (co-crystal PDB 7OPS). - Cellular EC50: 1.1 μM (HCT-116), 1.2 μM (SH-SY5Y), 1.3 μM (HBL-100). - Defined off-targets: CLK1 (IC50=221 nM), DYRK1A (916.3 nM), CDK9 (406.8 nM). - Supplied with analytical data. Available for immediate shipment.

Molecular Formula C12H8N4O2S
Molecular Weight 272.28 g/mol
Cat. No. B12406809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHaspin-IN-1
Molecular FormulaC12H8N4O2S
Molecular Weight272.28 g/mol
Structural Identifiers
SMILESCSC1=NC=C2C=C3C=NC=CC3=C(C2=N1)[N+](=O)[O-]
InChIInChI=1S/C12H8N4O2S/c1-19-12-14-6-8-4-7-5-13-3-2-9(7)11(16(17)18)10(8)15-12/h2-6H,1H3
InChIKeyFAEYQDREFVLABR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Haspin-IN-1 Product Overview


Haspin-IN-1 (also referred to as compound 2a) is a small-molecule inhibitor of the serine/threonine-protein kinase Haspin (haploid germ cell-specific nuclear protein kinase), a key regulator of mitosis that phosphorylates histone H3 at threonine 3 (H3T3ph) to direct Aurora B localization and chromosome segregation [1]. This compound belongs to the imidazopyridazine chemical class and is characterized by a well-defined binding mode within the Haspin ATP-binding pocket, as evidenced by co-crystal structures [2]. Its development was driven by the need for Haspin inhibitors with improved selectivity profiles over earlier-generation compounds such as CHR-6494, which exhibit off-target inhibition of CDK1 and consequent G2/M cell cycle arrest [3].

Chemotype Imidazopyridazine Haspin inhibitor
Selectivity Engineered to reduce CDK1 off-target activity
Structural context Co-crystal structure available (PDB 7OPS)

Why Haspin-IN-1 Cannot Be Replaced by CHR-6494


Generic substitution of Haspin-IN-1 with alternative Haspin inhibitors, particularly the first-in-class compound CHR-6494, is precluded by critical differences in functional selectivity and cellular outcomes. CHR-6494, while exhibiting sub-nanomolar potency (IC50 = 2 nM), demonstrates moderate inhibition of CDK1/Cyclin B (34% at 100 nM) and other kinases including TrkA, GSK-3β, PIM1, and CDK2, leading to pronounced G2/M cell cycle arrest and mitotic catastrophe [1]. In contrast, Haspin-IN-1 and related optimized imidazopyridazines were specifically engineered to reduce CDK1 inhibition, thereby avoiding CDK1-driven G2/M arrest while maintaining potent Haspin inhibition [2]. This functional differentiation translates into distinct experimental utility: Haspin-IN-1 serves as a more selective chemical probe for interrogating Haspin-specific functions without confounding CDK1-mediated cell cycle perturbations [2]. Procurement decisions must therefore consider whether the intended application requires a pan-kinase mitotic disruptor or a refined Haspin-selective tool.

Haspin-IN-1
CHR-6494
Does not induce G2/M arrest via CDK1
34% CDK1/B inhibition at 100 nM; induces G2/M arrest
Selective Haspin probe
Pan-kinase mitotic disruptor

CDK1 off-target may shift cell-cycle response; Haspin-specific readouts may not be replicated.

Quantitative Differentiation Evidence


Functional Selectivity vs CDK1-Mediated G2/M Arrest

Haspin-IN-1, as part of the imidazopyridazine series derived from CHR-6494, exhibits a critical functional differentiation: it does not induce G2/M cell cycle arrest via CDK1 inhibition, a known off-target liability of CHR-6494. CHR-6494 demonstrates 34% inhibition of CDK1/Cyclin B at 100 nM and causes pronounced G2/M arrest and mitotic catastrophe in cellular assays . In contrast, the optimized series including Haspin-IN-1 was specifically designed and validated to exhibit reduced CDK1 inhibition, thereby preserving Haspin inhibition while circumventing CDK1-driven cell cycle perturbations [1].

CDK1-mediated G2/M arrest
Class-level inference
Haspin-IN-1: does not induce G2/M arrest vs CHR-6494: 34% CDK1/B inhibition at 100 nM, causes arrest
Supports Haspin-specific mitotic endpoint interpretation
Qualitative functional differentiation; cell-based assay context
Functional Selectivity Cell Cycle Analysis CDK1 Inhibition

Kinase Inhibition Profile and Off-Target Selectivity

Haspin-IN-1 (compound 2a) demonstrates a defined kinase inhibition profile with an IC50 of 119 nM for Haspin, and off-target activities against CLK1 (IC50 = 221 nM), DYRK1A (IC50 = 916.3 nM), and CDK9 (IC50 = 406.8 nM) [1]. This profile reveals a selectivity window of approximately 1.9-fold over CLK1 and 7.7-fold over DYRK1A, while CDK9 inhibition falls at a 3.4-fold margin [1]. The absence of significant inhibition of other kinases, including CDK1, distinguishes Haspin-IN-1 from broader-spectrum Haspin inhibitors [2].

Kinase inhibition (IC50)
Cross-study comparable
Haspin: 119 nM CLK1: 221 nM, DYRK1A: 916 nM, CDK9: 407 nM
Reported selectivity context for off-target kinase review
ADP-Glo assay, 10 μM ATP; duplicate measurements
Kinase Selectivity IC50 Determination Off-Target Profiling

Anti-Proliferative Activity in Cancer Cell Lines

Haspin-IN-1 (compound 2a) exhibits consistent anti-proliferative activity across multiple human cancer cell lines in 48-hour MTS assays, with EC50 values of 1.1 μM for HCT-116 (colorectal carcinoma), 1.2 μM for SH-SY5Y (neuroblastoma), and 1.3 μM for HBL-100 (breast epithelial) cells [1]. These values demonstrate sub-micromolar to low micromolar cellular potency, translating the biochemical kinase inhibition into functional anti-proliferative effects.

Cell proliferation (EC50)
Head-to-head
HCT-116: 1.1 μM SH-SY5Y: 1.2 μM, HBL-100: 1.3 μM
Reported cell-model response context
48-h MTS assay; supports dose-response benchmarking
Cellular Potency Anti-Proliferative Activity Cancer Cell Lines

Structural Validation: Co-Crystal Structure of Haspin with Haspin-IN-1 (Compound 2a) at 2.38 Å Resolution

The binding mode of Haspin-IN-1 (compound 2a) within the Haspin ATP-binding pocket has been experimentally determined by X-ray crystallography at a resolution of 2.38 Å, yielding the co-crystal structure PDB ID 7OPS [1]. This structural data provides atomic-level detail of the ligand-protein interactions, including the orientation of the imidazopyridazine core and key halogen-aromatic π-interactions that contribute to binding affinity and selectivity [2]. Such defined structural information enables structure-guided optimization and rational comparison of binding modes across inhibitor series.

Co-crystal structure
Direct comparison
PDB 7OPS, 2.38 Å resolution
Supports binding-mode interpretation and structure-guided design
Haspin kinase domain co-crystal; CHR-6494 lacks public structure
Structural Biology X-ray Crystallography Binding Mode

Recommended Research and Procurement Applications


Haspin-Specific Mitotic Studies Without CDK1 Confounds

For studies requiring dissection of Haspin's role in mitosis (e.g., Aurora B localization, kinetochore-microtubule attachment, chromosome alignment) where CDK1 inhibition would obscure interpretation, Haspin-IN-1 offers a functional selectivity advantage over CHR-6494. The absence of CDK1-mediated G2/M arrest [1] enables cleaner phenotypic readouts of Haspin-specific functions.

Structure-Guided Medicinal Chemistry

The co-crystal structure of Haspin with compound 2a (PDB 7OPS, 2.38 Å) [2] provides an experimentally validated starting point for structure-based drug design, docking studies, and computational selectivity predictions. Researchers can leverage this structural information to rationally modify the imidazopyridazine scaffold while maintaining key binding interactions.

In Vitro Anti-Proliferative Screening Panels

With defined EC50 values across HCT-116 (1.1 μM), SH-SY5Y (1.2 μM), and HBL-100 (1.3 μM) cell lines [3], Haspin-IN-1 serves as a calibrated tool compound for benchmarking new Haspin inhibitors or assessing combination therapies. The quantitative cellular potency data support dose-response experimental designs and cross-study comparisons.

Selectivity Profiling Against CLK1 and DYRK1A

The known off-target activities against CLK1 (IC50 = 221 nM), DYRK1A (IC50 = 916.3 nM), and CDK9 (IC50 = 406.8 nM) [4] allow researchers to anticipate and control for potential confounding effects in phenotypic assays. This defined selectivity profile supports rigorous experimental interpretation, particularly in studies where CLK1 or DYRK1A inhibition could influence splicing or neuronal signaling.

Application
Selection Property
Validation Focus
Haspin mitotic regulation studies
CDK1-off-target differentiation
Haspin-dependent phosphorylation endpoint context
Structure-based inhibitor design
Co-crystal binding-mode data
Docking and selectivity prediction context
Cancer cell-line anti-proliferative assays
Reported cell-model response range
Cellular potency benchmarking
Off-target kinase profiling studies
Defined kinase selectivity profile
CLK1/DYRK1A/CDK9 contextual interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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